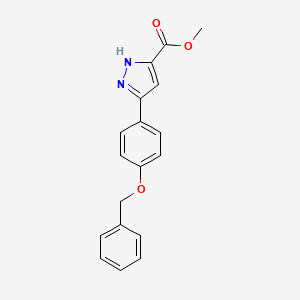
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate, AldrichCPR is a chemical compound with the molecular formula C17H16N2O3 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the pyrazole ring. The final step involves esterification with methyl chloroformate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Amides, esters, or other substituted derivatives.
科学研究应用
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- Methyl 3-(benzyloxy)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-phenyl-2-(trimethylsilyl)propanoate
Uniqueness
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is unique due to its pyrazole ring structure combined with a benzyloxyphenyl group This combination imparts specific chemical and biological properties that differentiate it from other similar compounds
属性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
methyl 3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-22-18(21)17-11-16(19-20-17)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,20) |
InChI 键 |
UPOSRAFKVIMKFW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)
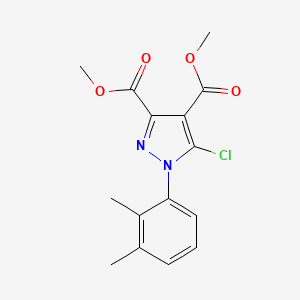
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)


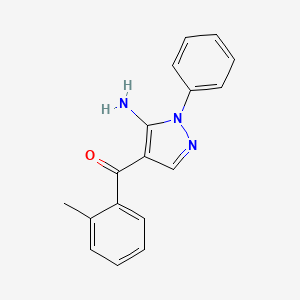
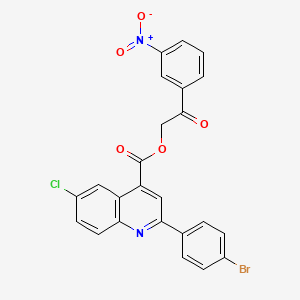
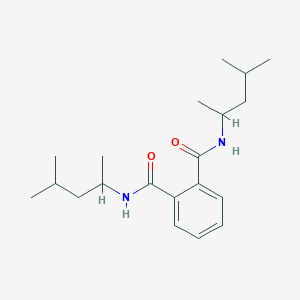


![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)

